Metrazifone
CAS No.: 68289-14-5
Cat. No.: VC0535305
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68289-14-5 |
|---|---|
| Molecular Formula | C20H23N5O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C20H23N5O/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |
| Standard InChI Key | FBZHCUQUPMUOCR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
| Canonical SMILES | CN1C(=O)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Molecular Framework and Nomenclature
Metrazifone, systematically named 5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazin-3-one, features a triazinone core substituted with two dimethylaminophenyl groups at positions 5 and 6 and a methyl group at position 2 . Its two-dimensional structure (Figure 1) reveals a planar triazinone ring conjugated with aromatic systems, which may influence its electronic properties and binding interactions.
Table 1: Key Identifiers of Metrazifone
Crystallographic and Conformational Insights
While X-ray crystallographic data for Metrazifone remains unpublished, computational models predict a dihedral angle of ~160° between the triazinone ring and the dimethylaminophenyl substituents, suggesting moderate steric hindrance . The molecule’s three-dimensional conformation (PubChem 3D Conformer) highlights potential hydrophobic pockets formed by the aromatic rings, which could facilitate interactions with biological targets .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA (Lipophilicity) | 3.1 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| Topological Polar Surface Area | 67.8 Ų | PubChem |
The moderate lipophilicity (XLogP3-AA = 3.1) implies favorable membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility . Experimental solubility data are absent, but analogues with similar polar surface areas (~68 Ų) typically exhibit solubility <1 mg/mL in water.
Pharmacological and Toxicological Considerations
Hypothesized Mechanisms of Action
Though direct studies on Metrazifone are lacking, structural analogs in the triazinone class exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume